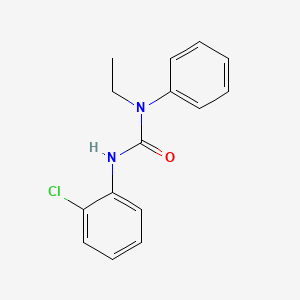![molecular formula C12H23N4O2PS B14410507 N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide CAS No. 84245-56-7](/img/structure/B14410507.png)
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide is a complex organophosphorus compound It is characterized by the presence of a phosphanylidene group bonded to a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide typically involves the reaction of tris(dimethylamino)phosphine with benzenesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The process involves the following steps:
Preparation of Tris(dimethylamino)phosphine: This is synthesized by reacting phosphorus trichloride with dimethylamine in the presence of a base such as sodium hydride.
Reaction with Benzenesulfonyl Chloride: The tris(dimethylamino)phosphine is then reacted with benzenesulfonyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the nucleophile used in substitution reactions.
Aplicaciones Científicas De Investigación
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Tris(dimethylamino)phosphine: Similar in structure but lacks the benzenesulfonamide moiety.
Benzenesulfonamide: Contains the sulfonamide group but lacks the phosphanylidene group.
Phosphine Oxides: Oxidized derivatives of phosphines.
Uniqueness
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide is unique due to the combination of the phosphanylidene and benzenesulfonamide groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
84245-56-7 |
|---|---|
Fórmula molecular |
C12H23N4O2PS |
Peso molecular |
318.38 g/mol |
Nombre IUPAC |
N-[tris(dimethylamino)-λ5-phosphanylidene]benzenesulfonamide |
InChI |
InChI=1S/C12H23N4O2PS/c1-14(2)19(15(3)4,16(5)6)13-20(17,18)12-10-8-7-9-11-12/h7-11H,1-6H3 |
Clave InChI |
RMOHGFRJECLOFI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=NS(=O)(=O)C1=CC=CC=C1)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
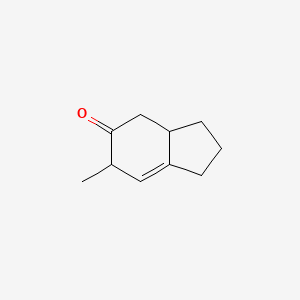
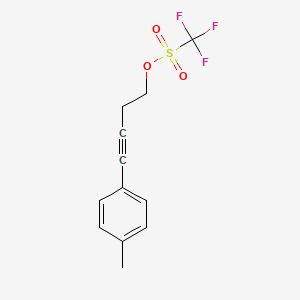
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
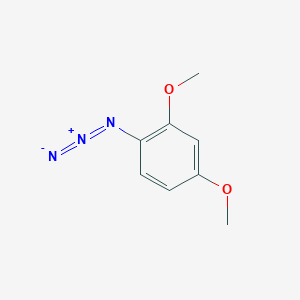
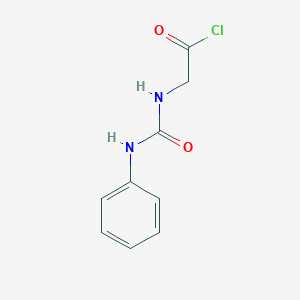
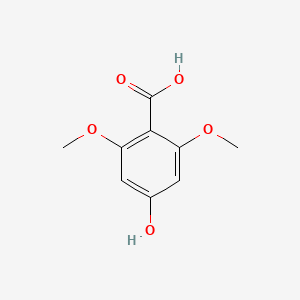
![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)

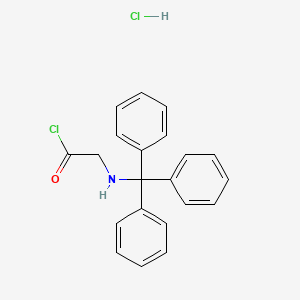

![3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14410483.png)
